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Compound Name: Methyl hexanoate

Cat. No.: B129759

Application of Methyl Hexanoate in Food
Science and Flavor Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Introduction

Methyl hexanoate is a fatty acid methyl ester recognized for its potent fruity and sweet aroma,
reminiscent of pineapple and apple.[1][2] As a naturally occurring volatile compound in a variety
of fruits, beverages, and dairy products, it is a significant contributor to the characteristic flavor
profiles of these foods.[1][3] This document provides detailed application notes and
experimental protocols for the analysis and sensory evaluation of methyl hexanoate in food
science and flavor research.

Physicochemical Properties and Sensory Profile

Methyl hexanoate is a colorless liquid with the chemical formula C7H140:2.[4] It is
characterized by a sweet, fruity, and ethereal aroma, often described as pineapple-like.[2][5]

Table 1: Physicochemical Properties of Methyl Hexanoate
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Property Value Reference(s)
Molecular Formula C7H1402 [4]
Molecular Weight 130.18 g/mol [4]
Boiling Point 151 °C [5]
Melting Point -71°C [5]
Density 0.885 g/mL at 25 °C [5]

- Insoluble in water; soluble in
Solubility [1]
alcohol and ether.

FEMA Number 2708 [6]

CAS Number 106-70-7 [6]

Table 2: Sensory Profile and Odor Threshold of Methyl Hexanoate

. . Odor Threshold in
Descriptor Description Reference(s)
Water (ppb)

Fruity, sweet,
ethereal, pineapple,

Aroma p PP 10 - 87 [7]
apple, apricot,

strawberry, banana

Fruity, fatty, banana,
Flavor pineapple, apple, Not widely reported [1]

apricot, creamy

Natural Occurrence and Quantitative Data

Methyl hexanoate is a natural constituent of many fruits, including apples, pineapples, and
strawberries, as well as fermented products like cheese and wine.[1][3][8] Its concentration can
vary significantly depending on the cultivar, ripeness, and processing conditions.

Table 3: Concentration of Methyl Hexanoate in Various Food Products
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Concentration

Food Product Cultivar/Type Reference(s)
Range (pg/kg)
Apple Peel Various Not detected - 1340.7 [9]
Pineapple Tainong No. 4 67.75 [10][11]
) Moris, MD2, N36, Flavor Dilution (FD)
Pineapple _ [12][13]
Josapine, Sarawak factor of 16-128

] ) 36.9% of total volatile
Tamarillo Red Variety [7]
compounds

Experimental Protocols
Quantitative Analysis by Headspace Gas
Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol provides a general method for the quantification of methyl hexanoate in liquid
and solid food matrices.

Objective: To determine the concentration of methyl hexanoate in a food sample.

Materials:

Gas chromatograph coupled to a mass spectrometer (GC-MS)

» Headspace autosampler

e GC column suitable for volatile compound analysis (e.g., DB-5ms, HP-INNOWax)
e Helium (carrier gas)

e 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

e Syringes

e Sodium chloride (NaCl)
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» Methyl hexanoate standard

¢ Internal standard (e.g., methyl heptanoate)

e Sample matrix (e.g., fruit juice, cheese homogenate)
Procedure:

e Sample Preparation:

o Liquid Samples (e.qg., Fruit Juice): Pipette 5 mL of the juice into a 20 mL headspace vial.
Add 1 g of NaCl to increase the volatility of the analyte.

o Solid Samples (e.g., Cheese): Homogenize 2 g of the cheese sample with 5 mL of
deionized water. Transfer the homogenate to a 20 mL headspace vial and add 1 g of NaCl.

» Standard and Internal Standard Spiking: Add a known concentration of the internal standard
to all samples, calibration standards, and blanks. For calibration, prepare a series of matrix-
matched standards by spiking the blank matrix with known concentrations of methyl
hexanoate.

e Headspace Incubation and Injection:
o Place the vials in the headspace autosampler.

o Equilibrate the vials at a specific temperature and time (e.g., 60°C for 30 minutes) to allow
volatile compounds to partition into the headspace.

o Inject a specific volume of the headspace (e.g., 1 mL) into the GC-MS.
e GC-MS Analysis:
o GC Parameters (example):
= Injector Temperature: 250°C

» Oven Program: Start at 40°C for 2 minutes, ramp to 180°C at 5°C/min, then ramp to
240°C at 20°C/min and hold for 5 minutes.
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= Carrier Gas Flow: 1.0 mL/min (constant flow).

o MS Parameters (example):

lon Source Temperature: 230°C

Quadrupole Temperature: 150°C

lonization Mode: Electron lonization (El) at 70 eV.

Scan Mode: Full scan (e.g., m/z 35-350) or Selected lon Monitoring (SIM) for higher
sensitivity. Characteristic ions for methyl hexanoate are m/z 74, 87, and 130.[14]

e Data Analysis:

o Identify methyl hexanoate based on its retention time and mass spectrum compared to
the standard.

o Quantify the concentration of methyl hexanoate by creating a calibration curve of the
peak area ratio of the analyte to the internal standard versus the concentration of the
standards.
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Alcohol Acyltransferasé Methyl Hexanoate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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